N-(3-chlorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-22-8-4-7-13(16(22)25)15-20-21-17(23(15)2)26-10-14(24)19-12-6-3-5-11(18)9-12/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTSQFKGMODINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a complex structure that includes a triazole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of compounds related to triazoles. For instance, research on similar thioacetamide derivatives has shown promising results against various bacterial strains. The methodology typically involves testing against Gram-positive and Gram-negative bacteria, as well as fungi.
Key Findings:
-
Antibacterial Activity: Compounds derived from triazoles exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were often comparable to standard antibiotics such as ciprofloxacin.
Compound Target Organism MIC (μg/mL) Reference Drug MIC (μg/mL) 4e S. aureus 12.5 Ciprofloxacin 8 4n Aspergillus clavatus 25 Griseofulvin 50
Anticancer Activity
The anticancer properties of similar compounds have been evaluated in vitro using various cancer cell lines. Notably, compounds featuring the triazole ring have shown potential in inhibiting tumor growth.
Case Study:
In a study examining the effects of triazole derivatives on human colon cancer cells (HCT 116), one derivative displayed an IC50 value of 4.363 μM, indicating strong anticancer activity compared to doxorubicin.
| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| Triazole A | HCT 116 | 4.363 | Doxorubicin | 0.5 |
| Triazole B | HCT 116 | 18.76 | Doxorubicin | 0.5 |
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Pathways: Triazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Production: Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
- Tyrosine Kinase Inhibition: Molecular docking studies indicate that certain derivatives may function by inhibiting tyrosine kinases involved in cancer progression.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-substituted analogs (e.g., ). The meta-substitution could alter binding interactions in biological targets.
- Triazole Modifications: The methyl group on the triazole ring (vs. ethyl in or naphthalene-oxy-methyl in ) may enhance metabolic stability.
- Synthetic Efficiency : While the target compound’s yield is unspecified, the 85% yield of suggests that similar thioacetamide coupling reactions are feasible under reflux conditions with sodium acetate.
Spectroscopic and Analytical Profiles
Spectroscopic data from analogs highlight trends in functional group characterization:
- IR Spectroscopy : The C=O stretch (~1678 cm⁻¹ in ) and C-Cl absorption (~785 cm⁻¹ in ) are consistent across acetamide derivatives. The target compound’s pyridone C=O may appear near 1680–1700 cm⁻¹.
- Mass Spectrometry : HRMS data in ([M+H]⁺ = 393.1112) align with calculated values, suggesting reliable characterization protocols for the target compound.
Challenges and Innovations
- Synthetic Complexity : The fused dihydropyridone-triazole system in the target compound may require multi-step synthesis, contrasting with simpler triazole-formation routes (e.g., 1,3-dipolar cycloaddition in ).
- SAR Uncertainties : The 3-chlorophenyl group’s impact on activity remains speculative. Comparative studies with 4-Cl analogs () are needed to validate its role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
